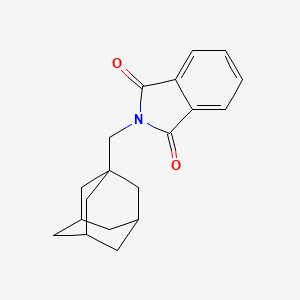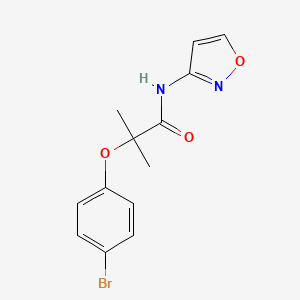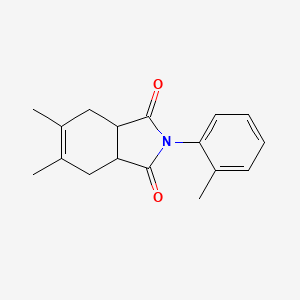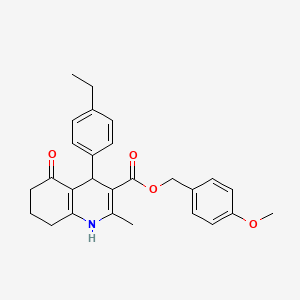![molecular formula C24H27N5O4 B5226420 N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. This compound is commonly referred to as "MPUP" and has been studied extensively for its potential use as a therapeutic agent in various disease models.
Applications De Recherche Scientifique
MPUP has been studied extensively for its potential use in various disease models. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. MPUP has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as an anti-cancer agent in various cancer cell lines.
Mécanisme D'action
The mechanism of action of MPUP is not fully understood, but it is believed to act through multiple pathways. MPUP has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. MPUP has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Additionally, MPUP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MPUP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect against neuronal damage, and inhibit tumor growth. MPUP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPUP has been shown to have a favorable safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPUP in lab experiments is its potential as a therapeutic agent in various disease models. MPUP has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties, which make it a promising candidate for further study. However, one limitation of using MPUP in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of MPUP. One direction is the further investigation of its potential as a therapeutic agent in various disease models. Another direction is the study of its mechanism of action and potential targets. Additionally, the development of more cost-effective synthesis methods for MPUP could make it more accessible for further study. Finally, the study of MPUP in clinical trials could provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it a promising candidate for further study as a therapeutic agent in various disease models. The future directions for the study of MPUP include further investigation of its potential as a therapeutic agent, study of its mechanism of action and potential targets, development of more cost-effective synthesis methods, and study in clinical trials.
Méthodes De Synthèse
The synthesis of MPUP involves the reaction of 1-(phenoxyacetyl)-4-piperidinone with 1H-pyrazol-5-amine, followed by the reaction of the resulting intermediate with 2-methoxyaniline and isocyanate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure MPUP.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-32-21-10-6-5-9-20(21)26-24(31)27-22-11-14-25-29(22)18-12-15-28(16-13-18)23(30)17-33-19-7-3-2-4-8-19/h2-11,14,18H,12-13,15-17H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGECPDSSHSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)


![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)